molecular formula C26H24N2O4 B7694981 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide

Cat. No. B7694981
M. Wt: 428.5 g/mol
InChI Key: CBPYQRLPRFPRGW-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide, also known as HM-3, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biology.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide involves the inhibition of topoisomerase II activity. This inhibition leads to the formation of DNA double-strand breaks, which triggers a cascade of cellular events that ultimately lead to cell death. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide also inhibits the aggregation of amyloid beta and alpha-synuclein, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. However, the exact biochemical and physiological effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is its potential as a therapeutic agent for cancer and neurodegenerative diseases. It is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is its toxicity, which may limit its clinical applications.

Future Directions

There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. One area of research is the development of more potent and selective inhibitors of topoisomerase II. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide and its potential applications in medicine and biology.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride and subsequent reduction with sodium borohydride. The final product is obtained by N-alkylation of the intermediate compound with N-phenyl-3,4-dimethoxybenzylamine. The purity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been extensively studied for its potential applications in cancer therapy and neurodegenerative diseases. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death, making N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide a promising candidate for cancer treatment.
In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, two proteins that are implicated in the pathogenesis of these diseases.

properties

IUPAC Name

3,4-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-17-8-7-9-18-14-20(25(29)27-24(17)18)16-28(21-10-5-4-6-11-21)26(30)19-12-13-22(31-2)23(15-19)32-3/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPYQRLPRFPRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide

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